molecular formula C8H11N3O2 B1644698 3-nitro-N-propylpyridin-2-amine CAS No. 26820-66-6

3-nitro-N-propylpyridin-2-amine

Cat. No.: B1644698
CAS No.: 26820-66-6
M. Wt: 181.19 g/mol
InChI Key: VMPHHWCBMJIVOQ-UHFFFAOYSA-N
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Description

“3-nitro-N-propylpyridin-2-amine” is a chemical compound with the molecular formula C8H11N3O2 . Unfortunately, there is limited information available about this specific compound in the literature.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the molecular formula C8H11N3O2 . The compound contains eight carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented in the literature .

Scientific Research Applications

Synthesis and Chemical Reactions

3-nitro-N-propylpyridin-2-amine is a compound that is primarily utilized in chemical synthesis and reactions. Research has shown its involvement in various chemical processes:

  • Oxidative Nucleophilic Substitution of Hydrogen (ONSH) : A study by Patriciu et al. (2007) discusses the amination of 3-nitropyridines leading to the formation of 3-nitro-substituted N, N'-dipyridinylamines. This process exemplifies the use of this compound in ONSH reactions (Patriciu et al., 2007).

  • Alkyl Carbamoyl Amination : Avakyan et al. (2017) developed a method for the oxidative alkyl carbamoyl amination of 3-nitropyridine, leading to the formation of unique compounds like nitro- and nitrosopyridine derivatives (Avakyan et al., 2017).

  • Catalytic Synthesis of Nitroimidazopyridines : A study by Monir et al. (2015) describes the use of this compound in catalytic synthesis, specifically for the regioselective synthesis of 2-nitroimidazopyridines (Monir et al., 2015).

Catalysis and Green Chemistry Applications

The compound is also significant in catalysis and green chemistry:

  • Graphene-Based Catalysts : Research on graphene-based catalysts for the reduction of nitro compounds to amines, as discussed by Nasrollahzadeh et al. (2020), suggests potential applications of this compound in the development of environmentally friendly catalysts (Nasrollahzadeh et al., 2020).

  • Pd/g-C3N4 Catalyst-Assisted Transfer Hydrogenation : Xu et al. (2018) demonstrate the use of this compound in Pd/g-C3N4 catalyst-assisted transfer hydrogenation, highlighting its role in the efficient production of amine compounds (Xu et al., 2018).

Pharmaceutical and Biological Research

In the context of pharmaceutical and biological research:

  • Nitrosyl Complexes for Protein Interaction : Patra and Mascharak (2003) explored ruthenium nitrosyl complexes that release NO in aqueous solutions. The implications for this compound in this context could be significant, especially in understanding protein interactions (Patra & Mascharak, 2003).
  • Amination of C(sp3)-H Bonds : Liu et al. (2013) discuss the amination of C(sp3)-H bonds, an important reaction in the synthesis of bioactive compounds. The role of this compound in facilitating these reactions underlines its potential importance in medicinal chemistry (Liu et al., 2013).

Safety and Hazards

The safety and hazards associated with “3-nitro-N-propylpyridin-2-amine” are not well-documented in the literature .

Future Directions

The future directions for research on “3-nitro-N-propylpyridin-2-amine” are not well-documented in the literature .

Properties

IUPAC Name

3-nitro-N-propylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-5-9-8-7(11(12)13)4-3-6-10-8/h3-4,6H,2,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPHHWCBMJIVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303213
Record name 3-Nitro-N-propyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26820-66-6
Record name 3-Nitro-N-propyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26820-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-N-propyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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